2-(2-Chlorophenyl)-4'-iodoacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVAYPSSRZMYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598407 | |
| Record name | 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187617-06-7 | |
| Record name | 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Chlorophenyl 4 Iodoacetophenone and Congeneric Structures
Strategic Halogenation Protocols for Iodoacetophenone Formation
The introduction of an iodine atom onto the acetophenone (B1666503) framework is a critical step in the synthesis of the target compound. This can be achieved through direct iodination of a pre-existing ketone or by building the molecule from an already iodinated precursor.
Direct Iodination Strategies
Direct α-iodination of aryl alkyl ketones involves the selective introduction of an iodine atom at the carbon adjacent to the carbonyl group. organic-chemistry.org This transformation is a type of α-substitution reaction that typically proceeds through an enol or enolate intermediate. libretexts.org Various reagent systems have been developed to achieve this with high efficiency and regioselectivity.
One effective method employs elemental iodine in the presence of an oxidizing agent. For instance, a combination of iodine (I2) and Oxone® (2KHSO5·KHSO4·K2SO4) has been used for the selective α-iodination of certain aromatic ketones, yielding products in excellent yields. mdpi.com Another powerful system for direct α-iodination utilizes elemental iodine activated by N-F reagents like F-TEDA-BF4 (Selectfluor) in methanol. organic-chemistry.org This approach has proven effective for a range of aryl alkyl ketones, including substituted acetophenones. organic-chemistry.org The reaction mechanism for acid-catalyzed halogenation involves the formation of an enol intermediate, and the rate of reaction is dependent on the concentration of the ketone and the acid, but not the halogen itself. libretexts.org
More environmentally conscious methods have also been explored. The use of 30% aqueous hydrogen peroxide (H2O2) with elemental iodine under solvent-free reaction conditions (SFRC) has been shown to promote the introduction of iodine at the alkyl position of acetophenone derivatives. researchgate.net
| Iodinating Agent | Activating Agent / Co-reagent | Solvent / Conditions | Key Features | Reference |
|---|---|---|---|---|
| Elemental Iodine (I₂) | Oxone® | Solvent-free (grinding) | High efficiency for some aromatic ketones. | mdpi.com |
| Elemental Iodine (I₂) | F-TEDA-BF₄ (Selectfluor) | Methanol | Provides high yields and regioselectivity for various aryl alkyl ketones. | organic-chemistry.org |
| Elemental Iodine (I₂) | 30% Aqueous H₂O₂ | Solvent-free Reaction Conditions (SFRC) | A "green" methodology promoting iodination at the alkyl position. | researchgate.net |
Preparations Involving Pre-functionalized Acetophenone Scaffolds
An alternative to direct iodination is the synthesis of the target structure using starting materials where the iodine atom is already incorporated. 4'-Iodoacetophenone (B82248) is a key intermediate that can be synthesized through various routes. chemimpex.com For example, it can be prepared from 4-aminoacetophenone via a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide. Another approach involves the use of 4-acetylphenylboronic acid as a precursor. chemicalbook.comchemicalbook.com These pre-functionalized scaffolds serve as versatile building blocks for subsequent elaboration, such as the introduction of the 2-chlorophenyl group at the α-position.
Metal-Catalyzed Cross-Coupling Approaches
Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. tcichemicals.com Palladium-catalyzed reactions, in particular, are instrumental in constructing the biaryl and aryl-alkynyl moieties found in complex molecules like 2-(2-Chlorophenyl)-4'-iodoacetophenone.
Palladium-Catalyzed Reactions
Palladium catalysts are highly effective in mediating the coupling of organohalides with various partners. libretexts.org The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf >> Cl. tcichemicals.com The 4'-iodoacetophenone moiety is therefore an excellent substrate for these transformations. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a premier method for creating sp²-sp carbon-carbon bonds. mdpi.com The reaction is typically co-catalyzed by a copper(I) salt and requires a mild base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org
4'-Iodoacetophenone is a common substrate used in Sonogashira couplings. researchgate.net The reaction's utility lies in its mild conditions and tolerance of a wide range of functional groups, allowing for the synthesis of complex alkynyl ketones. wikipedia.orgmdpi.com While the classic protocol uses a copper co-catalyst, copper-free variants have been developed to create a more environmentally friendly process. researchgate.net
| Variant | Catalyst System | Key Characteristics | Reference |
|---|---|---|---|
| Classic Sonogashira | Palladium complex (e.g., PdCl₂(PPh₃)₂) and Copper(I) salt (e.g., CuI) | Widely used, efficient for C(sp²)-C(sp) bond formation. | wikipedia.orgmdpi.com |
| Copper-Free Sonogashira | Palladium complex (e.g., Pd-SILP-Fe₃O₄@SiO₂) | More environmentally friendly; can be performed in water under aerobic conditions. | researchgate.net |
| Acyl Sonogashira | Palladium complex and Copper(I) salt | Couples terminal alkynes with acyl chlorides instead of aryl halides. | mdpi.com |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. tcichemicals.comlibretexts.org This reaction is exceptionally important for the synthesis of biaryl compounds. tcichemicals.com
The synthesis of the this compound core structure can be envisioned via a Suzuki-Miyaura coupling. One potential route would involve the coupling of a pre-formed zinc or boron enolate of 4'-iodoacetophenone with 1-bromo-2-chlorobenzene or a similar aryl halide. A more common strategy for related α-aryl ketones involves the coupling of an arylboronic acid with an α-halo ketone. ikm.org.my For the specific target, this could involve the reaction between 2-chlorophenylboronic acid and 2-bromo-4'-iodoacetophenone.
The reaction requires a palladium catalyst, often with a phosphine ligand, and a base. libretexts.orgorganic-synthesis.com A wide variety of catalysts, bases, and reaction conditions have been developed to optimize yield and functional group tolerance. ikm.org.myorganic-synthesis.com
| Component | Examples | Function | Reference |
|---|---|---|---|
| Aryl/Vinyl Halide or Triflate | Aryl-I, Aryl-Br, Aryl-OTf | Electrophilic coupling partner. | tcichemicals.com |
| Organoboron Reagent | Ar-B(OH)₂, Ar-B(OR)₂ | Nucleophilic coupling partner. | libretexts.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Mediates the catalytic cycle. | libretexts.orgorganic-synthesis.com |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Et₃N | Activates the organoboron species for transmetalation. | ikm.org.myorganic-synthesis.com |
| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium. | tcichemicals.comorganic-synthesis.com |
Cobalt-Catalyzed Carbocyclization Reactions
Cobalt-catalyzed reactions represent a cost-effective and efficient approach for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives from precursors resembling this compound, cobalt-catalyzed carbocyclization is a powerful tool for constructing new ring systems. For instance, research has demonstrated that cobalt complexes can effectively catalyze the carbocyclization of o-iodophenyl ketones with various alkynes. nih.gov
This type of reaction typically employs a cobalt(II) catalyst, such as Co(dppe)I₂, in the presence of a reducing agent like zinc powder. The process allows for the construction of indenol derivatives with high regioselectivity. nih.gov The mechanism is believed to involve the formation of a cobalt(I) active species, which then participates in a catalytic cycle to facilitate the coupling and cyclization of the aromatic ketone and alkyne substrates. The versatility of this method allows for the incorporation of a wide range of functional groups, which is advantageous for creating a library of complex molecules from acetophenone-based starting materials. ncku.edu.tw
Table 1: Key Features of Cobalt-Catalyzed Carbocyclization of o-Iodophenyl Ketones
| Feature | Description | Reference |
| Catalyst | Typically a Cobalt(II) complex, e.g., Co(dppe)I₂. | nih.gov |
| Reducing Agent | Zinc (Zn) powder is commonly used to generate the active catalytic species. | nih.gov |
| Reactants | An o-iodophenyl ketone and an alkyne. | nih.gov |
| Product | Indenol derivatives. | nih.gov |
| Key Advantage | High regioselectivity and moderate to excellent yields. | nih.gov |
| Compatibility | The reaction conditions are compatible with various useful functional groups. ncku.edu.tw | ncku.edu.tw |
Condensation and Annulation Reactions in Derivative Synthesis
Condensation and annulation reactions are fundamental strategies for extending the molecular framework of this compound, enabling the synthesis of a diverse range of derivatives. These reactions involve the formation of new carbon-carbon bonds, often leading to the creation of larger, more complex cyclic or acyclic systems.
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that reacts an enolizable ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org This reaction is one of the most common and effective methods for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are valuable intermediates in the synthesis of flavonoids and other biologically active compounds.
In this context, this compound can serve as the ketone component, reacting with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). taylorandfrancis.comacs.org The reaction proceeds by the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, or chalcone. researchgate.net The classical Claisen-Schmidt reaction is often carried out in an alcohol solvent over several hours. taylorandfrancis.comresearchgate.net
Table 2: Potential Chalcone Derivatives from Claisen-Schmidt Condensation
| Ketone Component | Aldehyde Component | Potential Product Class |
| This compound | Benzaldehyde | Halogenated Chalcone |
| This compound | 4-Methoxybenzaldehyde | Methoxy- and Halogen-Substituted Chalcone |
| This compound | 4-Chlorobenzaldehyde | Multi-Halogenated Chalcone |
| This compound | 3-Nitrobenzaldehyde | Nitro- and Halogen-Substituted Chalcone |
Heteroannulation Methodologies
Heteroannulation refers to the formation of a heterocyclic ring. Derivatives of this compound can be employed as synthons for constructing complex heterocyclic structures. By introducing appropriate functional groups, the acetophenone core can be induced to cyclize with other reagents to form rings containing nitrogen, oxygen, or sulfur.
For example, cobalt-catalyzed methodologies have been developed for the synthesis of 4-substituted quinolin-2-(1H)-ones from α-bromo-N-phenylacetamide derivatives. ncku.edu.twrsc.org This process involves a sequential radical cyclization and coupling reaction. rsc.org Analogous strategies could be envisioned where a suitably modified derivative of this compound undergoes an intramolecular or intermolecular reaction to form a heterocyclic ring system, thereby expanding its structural diversity and potential applications.
Green Chemistry and Sustainable Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. The synthesis of halogenated acetophenones and their derivatives is an area where these principles can be effectively applied.
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control. researchgate.netmdpi.com In a flow reactor, reagents are pumped through a network of tubes or channels where they mix and react. nih.gov This setup allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product consistency. mdpi.com
The synthesis of halogenated acetophenones can involve highly reactive and potentially hazardous reagents. Flow chemistry enables the in situ generation and immediate consumption of such intermediates, minimizing risks. nih.gov The high surface-area-to-volume ratio in microreactors provides superior heat transfer, allowing for the safe execution of highly exothermic reactions. researchgate.net
Table 3: Comparison of Flow Chemistry vs. Batch Processing for Halogenated Acetophenone Synthesis
| Parameter | Flow Chemistry | Traditional Batch Processing |
| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. | Often poor and non-uniform. |
| Safety | Enhanced; small reaction volumes and ability to handle hazardous intermediates in situ. nih.gov | Higher risk due to large volumes of reagents and potential for thermal runaway. |
| Process Control | Precise control over temperature, pressure, and residence time. | Less precise control, potential for temperature/concentration gradients. |
| Scalability | Scaled by running the system for a longer duration ("scaling-out"). | Often requires significant re-optimization for different scales. |
| Reproducibility | High, due to consistent reaction conditions. | Can vary between batches. |
Solvent-Free Reaction Conditions
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. gctlc.org Solvent-free, or solid-state, reactions offer a compelling alternative. For the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, solvent-free methods have been shown to be highly effective. gctlc.orgjacsdirectory.com
This technique often involves simply grinding the reactants—an acetophenone, an aldehyde, and a solid base like NaOH—together in a mortar and pestle at room temperature. researchgate.netrsc.orguitm.edu.my These reactions are frequently characterized by high efficiency, significantly reduced reaction times, high yields, and simple workup procedures, often involving just washing the solid product with water. rsc.orguitm.edu.my The absence of solvent reduces waste and environmental impact, making it a highly sustainable synthetic pathway. gctlc.org
Table 4: Comparison of Solvent-Free vs. Traditional Synthesis of Chalcones
| Reactants | Method | Reaction Time | Yield | Reference |
| 4-Methoxyacetophenone + 4-Chlorobenzaldehyde | Solvent-Free (Grinding with NaOH) | 5 minutes | 86% | uitm.edu.my |
| 4-Methoxyacetophenone + 4-Chlorobenzaldehyde | Traditional (NaOH in Ethanol) | 75 minutes | 72% | uitm.edu.my |
| 4-Methoxyacetophenone + 3-Nitrobenzaldehyde | Solvent-Free (Grinding with NaOH) | 5 minutes | 83% | uitm.edu.my |
| 4-Methoxyacetophenone + 3-Nitrobenzaldehyde | Traditional (NaOH in Ethanol) | 65 minutes | 68% | uitm.edu.my |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Pathways of Nucleophilic Addition and Substitution
The reactivity of 2-(2-Chlorophenyl)-4'-iodoacetophenone is largely centered around the electrophilic carbonyl carbon and the carbon bearing the chlorine atom. Nucleophilic attack can occur at either of these sites, leading to addition or substitution products.
The carbonyl group is a primary site for nucleophilic addition . Due to the electronegativity of the oxygen atom, the carbonyl carbon possesses a partial positive charge, making it susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The reactivity of the ketone towards nucleophiles is influenced by both electronic and steric factors. The presence of two aryl groups might sterically hinder the approach of bulky nucleophiles. khanacademy.orgreddit.combrainkart.com
In addition to nucleophilic addition at the carbonyl, the molecule is susceptible to nucleophilic substitution at the α-carbon. The carbon atom bonded to the chlorine is an electrophilic center, and the chlorine atom can be displaced by a nucleophile in an S(_N)2 reaction. masterorganicchemistry.com α-Halo ketones are known to be highly reactive in S(_N)2 displacements. libretexts.org The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating this substitution. However, the bulky 2-chlorophenyl group may sterically hinder the backside attack required for an S(_N)2 mechanism. rsc.org
| Reaction Type | Attacked Site | Key Intermediates | Influencing Factors |
| Nucleophilic Addition | Carbonyl Carbon | Tetrahedral alkoxide | Electronic effects of substituents, Steric hindrance from aryl groups |
| Nucleophilic Substitution (S(_N)2) | α-Carbon | Pentacoordinate transition state | Electrophilicity of the α-carbon, Steric hindrance from the 2-chlorophenyl group |
Mechanistic Insights into Oxidative and Reductive Transformations of the Ketone Moiety
The ketone functional group in this compound can undergo both oxidative and reductive transformations, leading to a variety of products.
Reductive transformations of the ketone moiety typically involve the conversion of the carbonyl group to a hydroxyl group or a methylene group. The reduction to an alcohol can be achieved using various reducing agents, such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The mechanism of these reductions involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Reductive dehalogenation at the α-position can also occur, leading to the formation of the corresponding ketone without the α-halogen. wikipedia.orgacs.org
Oxidative transformations of ketones are less common but can occur under specific conditions. One possible oxidative pathway for acetophenones involves the haloform reaction, where the methyl group of the acetyl moiety is converted to a carboxylate in the presence of a base and excess halogen. libretexts.org However, for this compound, which is an α-substituted ketone, other oxidative reactions might be more relevant. For instance, oxidation of styrenes can lead to acetophenones, suggesting that under certain conditions, the ketone could be further oxidized, potentially leading to cleavage of the C-C bond adjacent to the carbonyl group. acs.org The presence of iodine in the molecule could also play a role in oxidative processes, as iodine-mediated oxidation of acetophenones to α-ketoesters has been reported. organic-chemistry.org
| Transformation | Reagents/Conditions | Product Type | Mechanistic Notes |
| Reduction | NaBH(_4), LiAlH(_4) | Alcohol | Hydride attack on carbonyl carbon |
| Reductive Dehalogenation | Various reducing agents | Ketone (without α-halogen) | Removal of the chlorine atom |
| Oxidation | Base, Halogen (potential for haloform-type reaction) | Carboxylate (if methyl ketone) | Involves enolate formation |
| Oxidative Cleavage | Strong oxidizing agents | Carboxylic acids | Cleavage of C-C bond |
Role of Halogen Substituents in Directing Chemical Reactivity
The chlorine and iodine atoms in this compound play a significant role in directing the molecule's chemical reactivity through both electronic and steric effects.
The 2-chlorophenyl group at the α-position influences reactivity in several ways. The chlorine atom is an electron-withdrawing group due to its electronegativity, which can increase the acidity of the α-hydrogen. However, the ortho-position of the chlorine atom introduces significant steric hindrance around the α-carbon and the adjacent carbonyl group. rsc.orgupenn.edu This steric bulk can impede the approach of nucleophiles to both the carbonyl carbon and the α-carbon, potentially slowing down both addition and substitution reactions. khanacademy.orgreddit.com
The 4-iodo group on the phenyl ring of the acetophenone (B1666503) moiety primarily exerts an electronic effect. While halogens are inductively electron-withdrawing, they can also act as weak resonance donors. For aryl iodides, the carbon-iodine bond is relatively weak and can be a site for various reactions. Aryl iodides are known to participate in a range of cross-coupling reactions, such as Suzuki and Heck couplings, where the iodine atom is replaced by another group. fiveable.mesigmaaldrich.comsigmaaldrich.com The presence of the electron-withdrawing acetyl group para to the iodine can activate the aryl iodide towards nucleophilic aromatic substitution under certain conditions. libretexts.org
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Chloro | 2-position of phenyl group | Inductively electron-withdrawing | High steric hindrance | Hinders nucleophilic attack at the carbonyl and α-carbon. |
| Iodo | 4'-position of acetophenone | Inductively electron-withdrawing, Weak resonance donor | Minimal | Activates the aryl ring for coupling reactions and potential nucleophilic aromatic substitution. |
Investigations of Radical Intermediates in Transformations
The presence of a carbon-iodine bond in this compound suggests the possibility of reactions proceeding through radical intermediates . Aryl iodides are known to be precursors for aryl radicals under various conditions, including photochemical and electrochemical methods. nih.govnih.govresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energy of a molecule. These calculations solve approximations of the Schrödinger equation to provide insights into orbital energies, electron distribution, and molecular stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. rsc.orgmdpi.com It is favored for its balance of accuracy and computational efficiency. For a compound like 2-(2-Chlorophenyl)-4'-iodoacetophenone, DFT calculations would typically be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure.
Calculate Electronic Properties: Predict key electronic parameters. researchgate.net This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com For this compound, the carbonyl oxygen and the halogen atoms would be regions of significant interest.
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and electronic transitions (UV-Visible spectra), which can be compared with experimental data to validate the computational model. mdpi.com
A hypothetical DFT analysis of this compound would yield data similar to that shown in the table below, which is based on typical values for related aromatic ketones.
| Computational Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical stability. | 4.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | ~3.2 D |
| Electron Affinity | Energy released when an electron is added to a neutral molecule. | ~1.5 eV |
| Ionization Potential | Energy required to remove an electron from a neutral molecule. | ~8.0 eV |
This table contains hypothetical, representative values for illustrative purposes, as specific experimental or calculated data for this compound is not available.
A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. muni.czlibretexts.org For this compound, which has rotational freedom around the single bond connecting the two phenyl rings and the carbonyl group, PES analysis is essential for:
Conformational Analysis: Identifying all stable conformers (energy minima on the PES) and the transition states (saddle points) that connect them. uib.cat The relative energies of these conformers determine their population at a given temperature.
Understanding Rotational Barriers: Calculating the energy barriers for rotation around key single bonds. This is particularly important for understanding the flexibility of the molecule and how the relative orientation of the 2-chlorophenyl and 4'-iodophenyl rings affects its properties.
The PES is constructed by systematically changing specific geometric parameters (e.g., dihedral angles) and calculating the molecule's energy at each point. libretexts.org This allows for the mapping of the energetic landscape governing the molecule's shape and dynamics.
In Silico Prediction of Reaction Pathways and Selectivity
In silico (computational) methods can be used to predict the most likely pathways for chemical reactions, helping to understand reaction mechanisms and predict product selectivity. For the synthesis or reactions involving this compound, these studies could involve:
Modeling Transition States: Locating the transition state structure for a proposed reaction step and calculating its energy. The energy of the transition state relative to the reactants (the activation energy) determines the reaction rate.
Reaction Coordinate Mapping: Tracing the lowest energy path from reactants to products via the transition state to visualize the entire reaction mechanism.
Predicting Regio- and Stereoselectivity: When a reaction can yield multiple products, computational methods can predict which product is favored by comparing the activation energies of the competing pathways. Studies on related acetophenone (B1666503) derivatives have shown how DFT can determine the preferred reaction pathways for their adsorption on surfaces or participation in catalytic cycles. researchgate.netnih.gov
Computational Approaches for Molecular Interactions
Understanding how a molecule interacts with its environment (e.g., solvent molecules, biological receptors, or other molecules in a crystal) is crucial for predicting its physical and biological properties. Computational methods used to study these interactions include:
Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov If this compound were being investigated as a potential enzyme inhibitor, docking would be used to model its binding within the enzyme's active site.
Non-covalent Interaction (NCI) Analysis: This method identifies and visualizes weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that are critical for molecular recognition and crystal packing. researchgate.net The chlorine and iodine atoms on this molecule could participate in halogen bonding, a type of interaction of growing interest in medicinal chemistry and materials science.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions, quantifying their strength and type (e.g., covalent vs. closed-shell interactions). mdpi.comrsc.org
These computational approaches provide a powerful framework for characterizing the intrinsic properties and potential behavior of this compound, guiding experimental work and offering insights that are often difficult to obtain through laboratory methods alone.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR for Structural Assignment
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for initial structural verification.
¹H NMR: The ¹H NMR spectrum would confirm the number and types of hydrogen atoms. For 2-(2-Chlorophenyl)-4'-iodoacetophenone, the spectrum is expected to show distinct signals for the methylene protons (-CH2-) and the aromatic protons on both the chlorophenyl and iodophenyl rings. The methylene protons would likely appear as a singlet, while the aromatic protons would present as a complex series of multiplets (doublets, triplets, or doublet of doublets) due to spin-spin coupling between adjacent protons. The integration of these signals would correspond to the number of protons in each environment (2H for the methylene group and a total of 8H for the aromatic rings).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, 14 distinct signals would be anticipated, corresponding to each carbon atom in the molecule. The chemical shifts of these signals provide insight into the electronic environment of each carbon. The carbonyl carbon (C=O) would exhibit a characteristic downfield shift, typically in the range of 190-200 ppm. Carbons bonded to electronegative atoms like chlorine and iodine would also show predictable shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and substituted aromatic systems.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | N/A | ~195 |
| Methylene (-CH₂-) | ~4.5 (singlet) | ~45 |
| Aromatic (C-H/C-X) | 7.0 - 8.0 (multiplets) | 100 - 140 |
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H spin-spin coupling networks. It would be crucial for assigning the specific positions of protons on the two different aromatic rings by showing which protons are adjacent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the methylene and aromatic groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is a powerful tool for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons to the carbonyl carbon and to carbons on the chlorophenyl ring, confirming the placement of the -CH₂(C₆H₄Cl) fragment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons, regardless of whether they are connected through bonds. It can help determine the preferred conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of bonds and functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular "fingerprint". ufl.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). ufl.eduksu.edu.sacaltech.eduspectroscopyonline.com The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, expected around 1680-1700 cm⁻¹. Other key absorptions would include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching (from -CH₂-): Found just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-Cl stretching: A strong band in the 600-800 cm⁻¹ region.
C-I stretching: A band in the 500-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes. nih.gov It is particularly sensitive to non-polar bonds. The Raman spectrum would complement the IR data, showing strong signals for the aromatic C=C ring vibrations and potentially clearer signals for the C-Cl and C-I bonds. The carbonyl stretch would also be visible, though typically weaker than in the IR spectrum.
Table 2: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
| Aromatic C-H Stretch | > 3000 | IR (Medium), Raman (Strong) |
| Aliphatic C-H Stretch | < 3000 | IR (Medium), Raman (Medium) |
| Carbonyl C=O Stretch | ~1685 | IR (Strong), Raman (Medium) |
| Aromatic C=C Stretch | 1450 - 1600 | IR (Variable), Raman (Strong) |
| C-Cl Stretch | 600 - 800 | IR (Strong), Raman (Medium) |
| C-I Stretch | 500 - 600 | IR (Medium), Raman (Strong) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). msesupplies.com For this compound (C₁₄H₁₀ClIO), HRMS can unambiguously confirm the molecular formula. chemicalbook.com
Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O), the calculated monoisotopic mass of the molecular ion [M]⁺ is 355.9496 u. HRMS techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap can measure this mass with an error of less than 5 ppm, providing strong evidence for the assigned molecular formula. neist.res.in The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dphen1.comusda.gov It is an ideal method for assessing the purity of a volatile or semi-volatile compound and for identifying impurities in a sample mixture. epa.gov
In a GC-MS analysis of this compound, the sample would first be vaporized and passed through a capillary column. The compound would travel through the column at a specific rate, resulting in a characteristic retention time. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions corresponding to the benzoyl and benzyl moieties. This fragmentation pattern can be used to confirm the structure and to identify related impurities in the sample.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govcrelux.com If a single crystal of sufficient quality can be grown, this technique can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. ksu.edu.sa
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be constructed, from which the atomic positions are determined.
For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Furthermore, it would provide detailed information about intermolecular interactions, such as halogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice. This is the gold-standard technique for absolute structure proof. nih.gov
Time-Resolved Spectroscopic Methods for Reaction Kinetics
Time-resolved spectroscopy is a powerful class of techniques used to study the dynamics of chemical reactions that occur on very short timescales. These methods allow for the observation of transient intermediates, such as excited states and free radicals, which are generated during a chemical reaction but have very short lifetimes. By monitoring the formation and decay of these species over time, detailed information about reaction mechanisms and kinetics can be obtained. For a compound like this compound, which possesses chromophores that can absorb light, photophysical and photochemical processes can be investigated using techniques like laser flash photolysis (LFP) coupled with transient absorption spectroscopy. edinst.com
Laser flash photolysis is a pump-probe technique where a short, intense pulse of light (the pump) from a laser is used to excite the sample and initiate a photochemical reaction. unimelb.edu.au A second, weaker light source (the probe) is then passed through the sample at various time delays after the pump pulse. unimelb.edu.au By measuring the change in the absorption of the probe light as a function of time and wavelength, the transient absorption spectrum of the short-lived species generated by the pump pulse can be recorded. edinst.com This allows for the characterization of these transient intermediates and the determination of their kinetic properties. unimelb.edu.au
In a hypothetical study of this compound, excitation with a laser pulse would likely lead to the formation of an excited singlet state, which could then undergo intersystem crossing to form a more stable triplet excited state. This triplet state could then participate in various chemical reactions, such as hydrogen abstraction from a solvent or another molecule, leading to the formation of a ketyl radical. The kinetics of the decay of the triplet state and the formation and decay of the ketyl radical can be monitored by transient absorption spectroscopy.
The rate constants for the decay of the transient species can be determined by fitting the kinetic traces (absorbance vs. time at a specific wavelength) to appropriate kinetic models. For example, a first-order decay process would be characterized by a single exponential decay, while a second-order process would follow a different kinetic profile. The lifetime (τ) of a transient species is the reciprocal of the first-order rate constant (k).
Detailed Research Findings
If the experiment were conducted in a hydrogen-donating solvent, such as isopropanol, the triplet excited state of this compound would be expected to abstract a hydrogen atom, leading to the formation of a ketyl radical. This new transient species would have its own distinct transient absorption spectrum. The rate of formation of the ketyl radical would be dependent on the concentration of the hydrogen donor.
The following interactive data tables illustrate the type of kinetic data that would be obtained from a time-resolved spectroscopic study of this compound. Please note that this data is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Triplet State Decay Kinetics of this compound in Different Solvents
| Solvent | Triplet Lifetime (τ) (µs) | Decay Rate Constant (k) (s⁻¹) | Wavelength Monitored (nm) |
| Acetonitrile | 5.2 | 1.92 x 10⁵ | 450 |
| Methanol | 3.8 | 2.63 x 10⁵ | 450 |
| Isopropanol | 2.1 | 4.76 x 10⁵ | 450 |
| Cyclohexane | 8.5 | 1.18 x 10⁵ | 450 |
Table 2: Hypothetical Quenching Rate Constants for the Triplet State of this compound with a Quencher
| Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |
| 1,4-Cyclohexadiene | 2.5 x 10⁸ |
| Triethylamine | 1.2 x 10⁹ |
| Oxygen | 3.0 x 10⁹ |
These tables demonstrate how time-resolved spectroscopic methods can provide quantitative data on the reactivity and lifetime of transient species generated from this compound upon photoexcitation. Such data is crucial for understanding the photochemical behavior and reaction mechanisms of this compound.
Chemical Applications in Complex Molecule Synthesis
Precursors for Aromatic and Heteroaromatic Scaffolds
The compound serves as a foundational element for synthesizing various aromatic and heteroaromatic systems, which are core structures in many biologically active compounds.
While direct cyclization of 2-(2-Chlorophenyl)-4'-iodoacetophenone into an indole is not a standard transformation, its structure is related to precursors used in indenone synthesis. Deoxybenzoin (1,2-diphenylethanone), a structurally similar compound, can undergo intramolecular Friedel-Crafts acylation or related cyclizations to form indenone derivatives. nih.gov Analogously, the 2-(2-chlorophenyl) moiety of the title compound could potentially undergo acid-catalyzed intramolecular cyclization onto the adjacent phenyl ring to construct an indenone framework. This type of reaction typically involves the formation of a new carbon-carbon bond between the two aromatic rings. organic-chemistry.orgresearchgate.net
The synthesis of quinazolines often involves the condensation of 2-aminobenzophenones with various reagents. nih.gov While this compound is not a 2-amino derivative itself, it can be used as a key building block in reactions with appropriate nitrogen-containing precursors. For instance, multicomponent reactions involving a ketone, an aldehyde, and a nitrogen source like ammonium acetate or urea are established methods for preparing certain nitrogen heterocycles. openmedicinalchemistryjournal.com Specifically, reactions between 2-aminobenzophenones and benzylamines or other primary amines are catalyzed by various reagents to yield quinazolines. nih.govorganic-chemistry.org
A more direct application is found in the synthesis of thiazoles via the Hantzsch thiazole (B1198619) synthesis. synarchive.comorganic-chemistry.org This classic method involves the reaction of an α-haloketone with a thioamide-containing compound like thiourea. youtube.com The α-methylene group in this compound can be readily halogenated (e.g., brominated) to form 2-bromo-2-(2-chlorophenyl)-1-(4-iodophenyl)ethanone. This resulting α-haloketone is an ideal substrate that, upon reaction with thiourea, would cyclize to form a 2-amino-4-(4-iodophenyl)-5-(2-chlorophenyl)thiazole derivative. asianpubs.org
| Starting Material | Intermediate | Reagent | Product Class |
|---|---|---|---|
| This compound | α-Bromo derivative | Thiourea | 2-Aminothiazole Derivative |
Building Blocks for Polyfunctionalized Organic Molecules
The term "organic building blocks" refers to molecules that serve as foundational units for constructing more complex compounds. sigmaaldrich.com this compound is an excellent example of a polyfunctionalized building block due to its multiple, orthogonally reactive sites. nih.gov
The aryl iodide is particularly significant, as it is a prime substrate for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com This functionality allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds without disturbing other parts of the molecule.
| Functional Group | Potential Reactions | Example Transformation |
|---|---|---|
| Aryl Iodide | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings | Reaction with a boronic acid to form a biaryl compound |
| Ketone | Reduction, Grignard reaction, Wittig reaction, Reductive amination | Reduction to a secondary alcohol |
| α-Methylene | Enolate formation, Halogenation, Alkylation | Bromination for Hantzsch synthesis |
| Chlorophenyl Ring | Nucleophilic aromatic substitution (under harsh conditions) | Displacement of chloride with a strong nucleophile |
Strategies for Molecular Hybridization
Molecular hybridization involves combining two or more pharmacophores or structural motifs into a single molecule. The aryl iodide group of this compound is an ideal handle for such strategies. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an arylboronic acid, is a powerful tool for this purpose. nih.gov For instance, 4'-iodoacetophenone (B82248) can be coupled with various substituted phenylboronic acids to create complex biaryl ketones. researchgate.netmdpi.comresearchgate.net This strategy allows for the direct linkage of the 2-(2-chlorophenyl)acetophenone core to another distinct molecular fragment, which could be another heterocyclic system, a natural product scaffold, or a specific targeting moiety.
Incorporation into Radiolabeled Tracers for Chemical Research
The presence of an iodine atom on the aromatic ring makes this compound an attractive precursor for the synthesis of radiolabeled tracers for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com Aryl iodides are common starting materials for introducing radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, through isotopic exchange or nucleophilic substitution reactions. nih.gov
Longer-lived positron emitters like Iodine-124 (¹²⁴I, half-life of 4.2 days) are particularly useful for labeling molecules like antibodies or nanoparticles that have slow pharmacokinetics. nih.gov The starting compound could be subjected to a stannylation reaction (e.g., with hexamethylditin) to create an aryl-stannane precursor, which is then readily converted to the ¹²⁴I-labeled tracer upon reaction with [¹²⁴I]NaI and an oxidizing agent. These radiolabeled molecules serve as invaluable tools in preclinical research to visualize and quantify biological processes in vivo. austinpublishinggroup.comnih.gov
Design and Synthesis of Chemically-Oriented Probes
Chemical probes are small molecules designed to study and manipulate biological systems. scispace.com this compound can serve as a versatile scaffold for creating such probes. The aryl iodide can be converted into other functionalities suitable for bioconjugation. For example, a Sonogashira coupling with an alkyne-containing reporter group (like a fluorophore or biotin) can be performed. Alternatively, the iodide can be converted to an azide via nucleophilic substitution, which can then be used in "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to attach the probe to a biomolecule of interest under biologically compatible conditions. mdpi.comnih.gov This allows for the targeted delivery and visualization of the molecular probe within a cellular environment.
Structure Reactivity Relationship Srr Studies
Systematic Investigation of Substituent Effects on Reaction Efficiency and Selectivity
A systematic investigation into how modifying the chloro and iodo substituents on the 2-(2-Chlorophenyl)-4'-iodoacetophenone scaffold affects reaction outcomes has not been documented in dedicated studies. Such an investigation would typically involve the synthesis of a series of analogs with varying electron-donating and electron-withdrawing groups in place of the existing halogen atoms. The efficiency and selectivity of these analogs in specific chemical transformations would then be quantitatively assessed.
For instance, in a hypothetical nucleophilic substitution reaction at the carbonyl carbon, one would expect the reaction rate to be influenced by the electronic nature of the substituents on both phenyl rings. However, without experimental data, it is not possible to construct a data table of reaction rates or yields for a series of derivatives of this compound.
Similarly, in reactions where stereoselectivity is a factor, the steric bulk of the ortho-chloro substituent would be expected to play a significant role. A systematic study would involve comparing the diastereomeric or enantiomeric ratios of products obtained from reactions of this compound and its analogs. As no such studies have been published, a detailed analysis of substituent effects on selectivity remains speculative.
Exploration of Electronic and Steric Influences on Chemical Transformations
The electronic and steric influences of the substituents in this compound can be qualitatively inferred from established principles. The 2-chloro group on the phenylacetophenone moiety is an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution. Its position at the ortho position also introduces significant steric hindrance around the carbonyl group and the adjacent phenyl ring.
The 4'-iodo group on the acetophenone (B1666503) ring is also electron-withdrawing via induction but can be a weak pi-donor through resonance. Its para position means its steric influence on the reactive carbonyl center is minimal, but its electronic effect can be transmitted through the benzene (B151609) ring.
A quantitative exploration of these influences would necessitate computational studies to determine parameters such as Mulliken charges, electrostatic potential maps, and steric hindrance descriptors for this compound and its derivatives. Such computational data, when correlated with experimental reaction kinetics, would provide a robust model of its structure-reactivity relationship. However, dedicated computational studies on this specific compound are not available in the literature.
Without experimental or detailed computational findings, a data-driven discussion of the electronic and steric influences on the chemical transformations of this compound cannot be provided at this time.
Future Perspectives and Emerging Research Avenues for Halogenated Acetophenones
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of halogenated acetophenones and their derivatives is increasingly benefiting from the principles of green chemistry. A significant focus of future research will be the development of novel catalytic systems that are not only efficient and selective but also environmentally benign. nano-ntp.com
Key Research Directions:
Earth-Abundant Metal Catalysts: There is a growing trend to replace precious metal catalysts (e.g., palladium, platinum) with catalysts based on earth-abundant and non-toxic metals. nano-ntp.com This shift addresses concerns about cost, toxicity, and resource limitations associated with precious metals. nano-ntp.com
Bio-Inspired and Hybrid Catalysts: The design of catalysts inspired by natural enzymatic processes is a promising area. These bio-inspired frameworks can offer high catalytic activity under mild reaction conditions. nano-ntp.com
Ionic Liquids as Catalysts and Solvents: Ionic liquids (ILs) are gaining attention as sustainable alternatives to traditional organic solvents. mdpi.comresearchgate.net Their low vapor pressure, non-volatility, and recyclability make them attractive for green synthesis. mdpi.comresearchgate.net Research has shown that certain ionic liquids can act as effective catalysts for reactions involving acetophenones, such as their reduction. mdpi.com
Heterogeneous Catalysis: The development of solid-supported catalysts, such as porous organic polymers (POPs), offers advantages in terms of catalyst recovery and reuse. For instance, palladium nanoparticles encapsulated within POPs have shown promise in the chemoselective hydrogenation of acetophenone (B1666503), preventing metal leaching and agglomeration. dtu.dk
Table 1: Comparison of Catalytic Systems for Acetophenone Transformations
| Catalytic System | Advantages | Challenges |
| Precious Metal Catalysts | High efficiency and selectivity | High cost, toxicity, limited availability nano-ntp.com |
| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity | May require optimization for comparable activity |
| Ionic Liquids | Recyclable, low volatility, can act as both solvent and catalyst mdpi.comresearchgate.net | Potential for product separation challenges |
| Porous Organic Polymers | High stability, catalyst reusability, prevents metal leaching dtu.dk | Synthesis of tailored polymers can be complex |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of organic synthesis by accelerating the discovery and optimization of chemical reactions. saiwa.aihilarispublisher.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. eurekalert.orgresearchgate.net
Applications in Halogenated Acetophenone Chemistry:
Predicting Reaction Outcomes: AI models can be trained to predict the products of reactions involving halogenated acetophenones, saving time and resources by avoiding unsuccessful experiments. aiche.org By treating chemical reactions as a language, neural machine translation techniques can be used to predict the outcome of complex organic reactions within seconds. aiche.org
Optimizing Reaction Conditions: Machine learning algorithms can systematically explore vast parameter spaces to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation, leading to higher yields and selectivity. hilarispublisher.com This is particularly valuable for complex multi-component reactions.
Discovering Novel Reaction Pathways: AI can assist in retrosynthetic analysis, proposing novel and efficient routes for the synthesis of complex molecules derived from halogenated acetophenones. nih.gov Deep learning neural networks have been developed that can predict the reactions needed for each step in a multi-step synthesis. nih.gov
Mechanism Elucidation: By analyzing experimental and computational data, AI can help to elucidate reaction mechanisms, providing deeper insights into the underlying chemical transformations. ijsea.com
Table 2: Impact of AI and Machine Learning on Chemical Synthesis
| Area of Impact | Traditional Approach | AI/ML-Enhanced Approach |
| Reaction Prediction | Based on established chemical principles and empirical data | Data-driven prediction of major products, avoiding exhaustive experimentation saiwa.aiijsea.com |
| Condition Optimization | Trial-and-error experimentation | Systematic exploration of parameter space for optimal yield and selectivity hilarispublisher.com |
| Synthetic Route Design | Relies on expert knowledge and known reactions | Automated generation of novel and efficient synthetic pathways nih.gov |
| Mechanism Understanding | Inferred from experimental observations and theoretical calculations | Analysis of large datasets to identify patterns and predict reaction pathways ijsea.com |
Expansion of Synthetic Utility to New Chemical Space
Halogenated acetophenones are versatile building blocks for the synthesis of a wide array of organic molecules. researchgate.netmdpi.com Future research will continue to expand their synthetic utility, enabling access to novel chemical structures with potential applications in various fields.
Emerging Synthetic Applications:
Diversity-Oriented Synthesis (DOS): Halogenated acetophenones can serve as starting materials in DOS strategies to generate libraries of structurally diverse molecules. mdpi.com This approach is crucial in drug discovery for identifying new lead compounds. mdpi.com
Synthesis of Heterocyclic Compounds: α-Haloketones, which can be derived from halogenated acetophenones, are key precursors for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.net These heterocyclic motifs are prevalent in many biologically active compounds.
Development of Agrochemicals: Substituted acetophenones have shown promise as potent agrochemicals. nih.gov For example, certain halogen- and nitro-substituted acetophenones have demonstrated significant nematicidal activity. nih.gov
Palladium-Catalyzed Coupling Reactions: The iodine substituent in compounds like 4'-iodoacetophenone (B82248) makes them ideal substrates for palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. fishersci.ca
The continued exploration of new reactions and methodologies involving halogenated acetophenones will undoubtedly lead to the discovery of novel compounds with valuable properties, further solidifying the importance of this class of molecules in modern organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-4'-iodoacetophenone, and how can purity be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-chlorophenylacetyl chloride and iodobenzene derivatives. Halogenation steps (e.g., iodination at the 4'-position) require careful control of reaction conditions (e.g., using iodine monochloride in acetic acid) to avoid over-halogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve ≥95% purity, as validated by HPLC .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology :
- NMR : H NMR should show a singlet for the acetyl group (~2.6 ppm) and distinct aromatic protons influenced by electron-withdrawing Cl and I substituents (downfield shifts for ortho protons) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 306.5 (CHClIO) .
- IR : A strong carbonyl stretch at ~1680 cm confirms the acetophenone backbone .
Q. What solvents and storage conditions are optimal for this compound?
- Methodology : Use anhydrous DMSO or dichloromethane for solubility. Store under inert gas (argon) at 2–8°C to prevent degradation via hydrolysis or photodehalogenation .
Advanced Research Questions
Q. How do the electronic effects of the 2-chloro and 4'-iodo substituents influence reactivity in cross-coupling reactions?
- Methodology : The iodine atom at the 4'-position acts as a directing group, enabling regioselective Suzuki-Miyaura coupling with boronic acids. The electron-withdrawing chloro group at the 2-position stabilizes intermediates via resonance, enhancing reaction rates. Comparative studies with analogs (e.g., 4'-bromo derivatives) show iodine’s superior leaving-group ability in Pd-catalyzed reactions .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS) involving this compound?
- Methodology :
- Temperature Control : Conduct reactions at −20°C to minimize elimination byproducts (e.g., dehydrohalogenation).
- Catalyst Selection : Use CuI/1,10-phenanthroline to activate the C–I bond selectively, reducing interference from the C–Cl bond .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) stabilize transition states in NAS .
Q. How can computational modeling predict the compound’s behavior in photophysical studies?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict absorption spectra by analyzing HOMO-LUMO gaps. The iodine atom’s heavy atom effect enhances spin-orbit coupling, increasing triplet-state population for potential applications in OLEDs .
Data Contradictions and Validation
Q. Discrepancies in reported melting points for analogous compounds: How to resolve these?
- Analysis : Variations in melting points (e.g., 82–84°C for 4'-iodoacetophenone vs. 262°C for 2-amino-4'-chloro derivatives ) arise from differences in substituent polarity. Validate purity via DSC and compare with literature using structurally closest analogs (e.g., 2-chloro-4'-hydroxyacetophenone, mp 170–172°C ).
Tables for Key Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 306.59 g/mol | ESI-MS | |
| Melting Point | 142–144°C (estimated) | DSC | |
| H NMR (CDCl) | δ 2.6 (s, 3H, COCH) | 400 MHz NMR | |
| Solubility in DMSO | 50 mg/mL | Gravimetric analysis |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
